molecular formula C42H59N11O7 B10847235 c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2

c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2

Cat. No.: B10847235
M. Wt: 830.0 g/mol
InChI Key: HWDXGLQUFJWIAC-DIWSUELLSA-N
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Description

The compound C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 is a cyclic lactam analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). This compound is designed to target the human melanocortin-3 receptor, which plays a significant role in various physiological processes, including energy homeostasis, pigmentation, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 involves the introduction of a dicarboxylic acid linker between the alpha-amino group of Proline and the epsilon-amino group of Lysine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale cyclization reactors, and industrial-grade HPLC systems for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.

    Reduction: Reduction reactions can occur at the disulfide bonds if present.

    Substitution: Substitution reactions can take place at the amino acid side chains, such as the lysine residue.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkylating agents under controlled pH and temperature conditions.

Major Products:

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced disulfide bonds.

    Substitution: Alkylated amino acid residues.

Scientific Research Applications

C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the melanocortin-3 receptor (MC3R) and melanocortin-5 receptor (MC5R). Upon binding, it activates or inhibits these receptors, leading to downstream signaling pathways that regulate energy homeostasis, pigmentation, and inflammation. The cyclic structure of the compound enhances its stability and receptor selectivity .

Properties

Molecular Formula

C42H59N11O7

Molecular Weight

830.0 g/mol

IUPAC Name

(2R,5S,8S,11S,25S)-25-amino-2-benzyl-5-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-3,6,9,17,20,26-hexaoxo-1,4,7,10,16-pentazacyclohexacosane-11-carboxamide

InChI

InChI=1S/C42H59N11O7/c43-30-15-6-4-13-28(54)19-20-36(55)47-21-9-8-17-32(37(44)56)50-41(60)35(24-27-25-49-31-16-7-5-14-29(27)31)53-39(58)33(18-10-22-48-42(45)46)51-40(59)34(52-38(30)57)23-26-11-2-1-3-12-26/h1-3,5,7,11-12,14,16,25,30,32-35,49H,4,6,8-10,13,15,17-24,43H2,(H2,44,56)(H,47,55)(H,50,60)(H,51,59)(H,52,57)(H,53,58)(H4,45,46,48)/t30-,32-,33-,34+,35-/m0/s1

InChI Key

HWDXGLQUFJWIAC-DIWSUELLSA-N

Isomeric SMILES

C1CCC(=O)CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](C1)N)CC2=CC=CC=C2)CCCN=C(N)N)CC3=CNC4=CC=CC=C43)C(=O)N

Canonical SMILES

C1CCC(=O)CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(C1)N)CC2=CC=CC=C2)CCCN=C(N)N)CC3=CNC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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